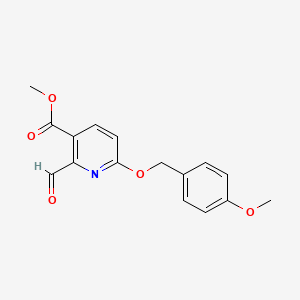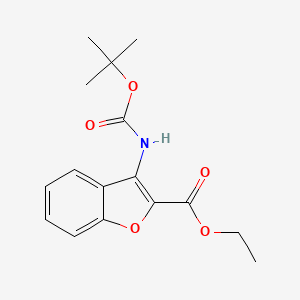![molecular formula C15H13ClN2O2 B11789481 5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789481.png)
5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole typically involves the condensation of 2,3-dimethoxyaniline with 5-chloro-1,2-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-Dimethoxyphenyl)-1H-benzo[d]imidazole: Lacks the chlorine substituent.
5-Chloro-1H-benzo[d]imidazole: Lacks the dimethoxyphenyl group.
2-Phenyl-1H-benzo[d]imidazole: Lacks both the chlorine and dimethoxy groups.
Uniqueness
5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole is unique due to the presence of both the chlorine and dimethoxyphenyl groups. These substituents contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H13ClN2O2 |
|---|---|
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
6-chloro-2-(2,3-dimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2O2/c1-19-13-5-3-4-10(14(13)20-2)15-17-11-7-6-9(16)8-12(11)18-15/h3-8H,1-2H3,(H,17,18) |
Clé InChI |
VNQPNOGKRDDEFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C2=NC3=C(N2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)

![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)


![Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789445.png)





